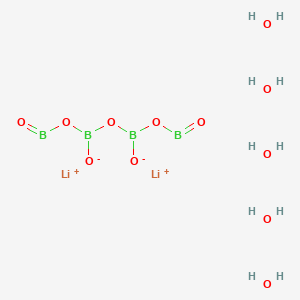

Lithium tetraborate pentahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lithium tetraborate pentahydrate, with the chemical formula Li2B4O7·5H2O, is an inorganic compound known for its unique properties and applications. It is a colorless solid that is primarily used in the production of glasses and ceramics. The compound is valued for its high thermal stability and its ability to act as a flux in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium tetraborate pentahydrate can be synthesized through several methods, including the Pechini method and the proteic sol-gel process. The Pechini method involves the formation of polymer chains containing uniformly distributed metal ions, followed by calcination at 600°C for 2 hours . The proteic sol-gel process uses edible gelatins or coconut water instead of alkoxides, with calcination at 650°C for 2 hours .

Industrial Production Methods: Industrial production of this compound often involves the melt-quenching method. This process includes mixing lithium carbonate (Li2CO3) and boron trioxide (B2O3) in a stoichiometric ratio, followed by melting in a platinum crucible and annealing at various temperatures . The resulting glass is then cut and polished for further applications.

Chemical Reactions Analysis

Types of Reactions: Lithium tetraborate pentahydrate undergoes various chemical reactions, including:

Oxidation: It can react with oxidizing agents to form boron oxides.

Reduction: It can be reduced to form lithium borides.

Substitution: It can undergo substitution reactions with other metal ions to form different borates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.

Substitution: Metal salts like sodium chloride or potassium nitrate can be used under controlled conditions.

Major Products Formed:

Oxidation: Boron oxides (B2O3).

Reduction: Lithium borides (LiB).

Substitution: Various metal borates depending on the substituting metal.

Scientific Research Applications

Lithium tetraborate pentahydrate has a wide range of applications in scientific research:

Chemistry: Used as a flux in the preparation of glasses and ceramics, and as a reagent in analytical chemistry for the determination of various elements.

Biology: Employed in the preparation of biological samples for electron microscopy.

Medicine: Utilized in radiation dosimetry due to its tissue-equivalent properties.

Mechanism of Action

The mechanism of action of lithium tetraborate pentahydrate involves its interaction with various molecular targets and pathways. In radiation dosimetry, it captures and stores radiation energy, which can be later released as luminescence. The compound’s structure allows for efficient neutron capture due to the presence of lithium and boron isotopes, which have high neutron capture cross-sections .

Comparison with Similar Compounds

Lithium metaborate (LiBO2): Used in similar applications but has different thermal and chemical properties.

Lithium triborate (LiB3O5): Known for its thermoluminescent properties and used in radiation dosimetry.

Uniqueness: Lithium tetraborate pentahydrate is unique due to its high thermal stability, excellent neutron capture properties, and versatility in various industrial and scientific applications. Its ability to form stable glasses and ceramics makes it particularly valuable in the production of optical materials and radiation detectors .

Properties

IUPAC Name |

dilithium;[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyborinate;pentahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.2Li.5H2O/c5-1-9-3(7)11-4(8)10-2-6;;;;;;;/h;;;5*1H2/q-2;2*+1;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDDBABFAZCLKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].B(=O)OB([O-])OB([O-])OB=O.O.O.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H10Li2O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12007-60-2 (Parent) |

Source

|

| Record name | Lithium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

259.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303-94-2 |

Source

|

| Record name | Lithium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.